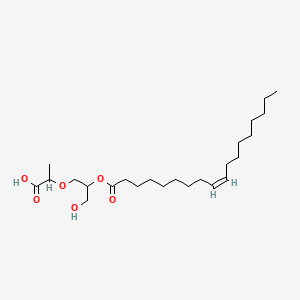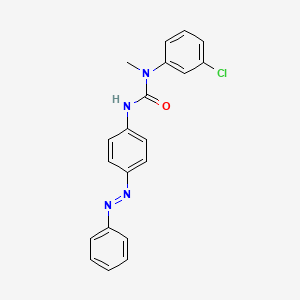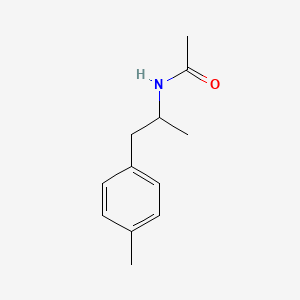![molecular formula C19H20F3N3O4S B14160367 2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid CAS No. 866786-22-3](/img/structure/B14160367.png)
2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a pyridine ring, and a piperazine moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid typically involves multiple steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity . The compound may act as an agonist or antagonist at various receptors, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylacetic acid: Shares the trifluoromethyl group but differs in the overall structure.
4-Methylsulphonylphenylacetic acid: Contains a similar sulfonyl group but lacks the trifluoromethyl and pyridine moieties.
2-Methyl-4-trifluoromethyl-5-thiazolylacetic acid: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
866786-22-3 |
|---|---|
分子式 |
C19H20F3N3O4S |
分子量 |
443.4 g/mol |
IUPAC 名称 |
2-[2-methyl-5-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]sulfonylphenyl]acetic acid |
InChI |
InChI=1S/C19H20F3N3O4S/c1-13-2-4-16(10-14(13)11-18(26)27)30(28,29)25-8-6-24(7-9-25)15-3-5-17(23-12-15)19(20,21)22/h2-5,10,12H,6-9,11H2,1H3,(H,26,27) |
InChI 键 |
XQBHENMYOAJZGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


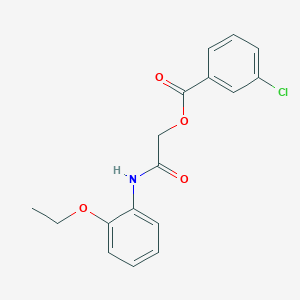
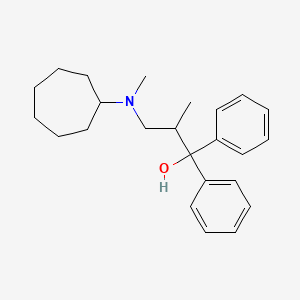

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
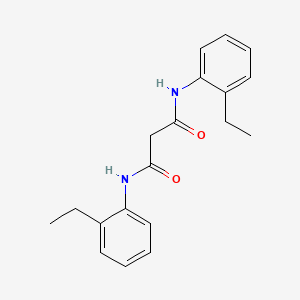
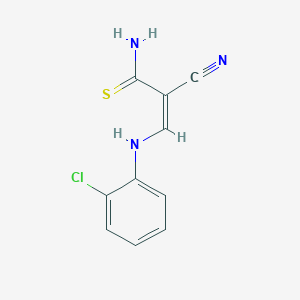
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
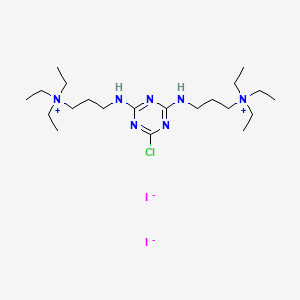
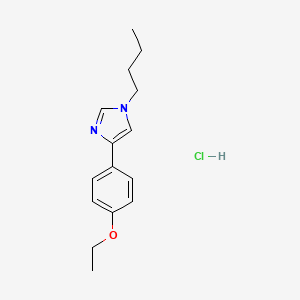
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
